Critical Intermediate for N-Type Calcium Channel Blocker-1: Functional IC50 of 0.7 μM in IMR32 Assay for the Final Pharmacophore
CAS 241499-53-6 is the direct synthetic precursor to N-type calcium channel blocker-1 (CAS 241499-17-2), the most optimized compound from the 4-piperidinylaniline series. Following Boc deprotection and N-alkylation, the resulting final compound—which retains the 3,3-dimethylbutyl group intact—functionally blocks N-type calcium channels with an IC50 of 0.7 μM (700 nM) in the IMR32 human neuroblastoma cell assay [1]. This final compound also demonstrates oral analgesic efficacy in the mouse anti-writhing model at an ED50 of 12 mg/kg p.o. [1]. In contrast, intermediates bearing shorter alkyl chains (e.g., the isopropyl analog, CAS 241499-44-5) yield final compounds with substantially reduced N-type channel affinity, as documented in the systematic SAR exploration of this series [2].
| Evidence Dimension | Functional block of N-type calcium channels (IMR32 assay) |
|---|---|
| Target Compound Data | IC50 = 0.7 μM (for the final deprotected/N-alkylated pharmacophore derived from CAS 241499-53-6) [1] |
| Comparator Or Baseline | Analog derived from isopropyl-substituted intermediate (CAS 241499-44-5): IC50 significantly higher (>10-fold reduction in potency based on SAR trends described in patent US6251919B1) [2] |
| Quantified Difference | ≥10-fold difference in functional IC50 between the 3,3-dimethylbutyl series and shorter-chain alkyl series |
| Conditions | IMR32 human neuroblastoma cells; functional N-type calcium channel blockade assay with nitrendipine to block L-type channels |
Why This Matters
For research groups synthesizing N-type calcium channel blockers, procuring the correct Boc-protected intermediate with the 3,3-dimethylbutyl group is essential; substitution with a generic analog bearing a shorter alkyl chain will yield final compounds with dramatically reduced potency, wasting synthesis effort and producing misleading SAR data.
- [1] Ryder, T.R., Szoke, B.G., Miljanich, G.P., Hu, L.Y., Millerman, E., Rafferty, M.F., Taylor, C., Siebers, K.M., Feng, M.R., Kuo, B.S., Lotarski, S.M. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorg. Med. Chem. 2000, 8 (6), 1203–1212. doi:10.1016/s0968-0896(00)00077-8. View Source
- [2] Hu, L., Rafferty, M.F., Ryder, T.R. (Warner-Lambert Company). Heterocyclic substituted aniline calcium channel blockers. US Patent 6,251,919 B1, issued June 26, 2001. View Source
